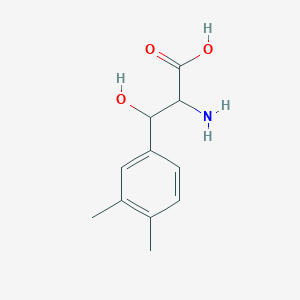

2-Amino-3-(3,4-dimethylphenyl)-3-hydroxypropanoic acid

Description

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-amino-3-(3,4-dimethylphenyl)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C11H15NO3/c1-6-3-4-8(5-7(6)2)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15) |

InChI Key |

FUUGLEQSYAYPNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(C(=O)O)N)O)C |

Origin of Product |

United States |

Preparation Methods

Epoxidation-Based Synthesis from Oxysilane Carboxylic Acid Derivatives

One industrially relevant method involves the preparation of 2-(protected amino)-3-hydroxypropanoic acid derivatives via epoxidation of an unsaturated carboxylic acid intermediate, followed by ring-opening to introduce the hydroxy group at the 3-position and the amino group at the 2-position.

- Starting Materials: Cyclohexylaldehyde derivatives and glycine derivatives form oxysilane carboxylic acid esters or amides.

- Key Reaction: Epoxidation using aqueous hydrogen peroxide in the presence of catalysts at 0–180 °C (preferably 50–150 °C).

- Reaction Conditions: pH adjustment during epoxidation (typically acidic to neutral), reaction times from 0.1 to 1000 hours depending on scale.

- Isolation: Amino group protection is performed post-reaction to facilitate purification.

- Optical Resolution: Diastereomeric salts are formed with optically active agents (e.g., amino alcohols or sulfonic acids) and resolved by fractional crystallization.

- Yields: High yields and purity are reported with this method, making it suitable for pharmaceutical intermediates.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Cyclohexylaldehyde + glycine derivative | Oxysilane carboxylic acid ester |

| 2 | Epoxidation with H2O2, pH 5–7, 50–150 °C | Epoxide intermediate |

| 3 | Ring-opening and amino protection | 2-(Protected amino)-3-hydroxypropanoic acid derivative |

| 4 | Optical resolution with chiral resolving agent | Optically active amino acid derivative |

This method is described in patent WO2004043905A1 and related literature, emphasizing the importance of reaction pH, temperature, and protection strategies for high yield and stereochemical control.

Stereoselective Synthesis from Garner’s Aldehyde

For stereoselective synthesis of closely related amino acids, Garner’s aldehyde is employed as a chiral starting material to construct the (2S,3R) and (2S,3S) stereocenters.

- Key Feature: Stereocontrolled formation of amino and hydroxy groups on the propanoic acid backbone.

- Process: Multi-step synthesis involving protection, functional group transformations, and stereoselective addition reactions.

- Applications: Used for preparing natural product analogs containing similar amino acid motifs.

- Advantages: High stereoselectivity and applicability to complex molecules.

Though this method is reported for the dihydroxyphenyl analog, the approach can be adapted for dimethylphenyl analogs by modifying aromatic substituents.

Cyanide Addition and Subsequent Transformations

Another approach involves the reaction of 3,4-dimethoxyphenylacetaldehyde with cyanide sources and ammonium salts to form amino nitrile intermediates, which are subsequently hydrolyzed to the amino acid.

- Reagents: Alkali metal cyanides, ammonium chloride, ammonium hydroxide in aqueous-organic biphasic systems.

- Temperature: 30–70 °C for 1–8 hours.

- Purification: Salification with camphorsulfonic acid or other salts to separate enantiomers.

- Yield: Moderate, with potential for optical resolution.

This method is detailed in patent YU47907B and is adaptable for aromatic aldehydes bearing methyl substituents.

Novel Method Using Veratraldehyde and Hippuric Acid

A recent advancement describes a simpler and more efficient synthesis avoiding toxic reagents like ozone and molybdenum(V) chloride.

- Starting Materials: Veratraldehyde (3,4-dimethoxybenzaldehyde derivative) and hippuric acid.

- Process:

- Treatment with sodium acetate.

- Sequential treatment with aqueous sodium hydroxide in the presence of Raney’s nickel catalyst.

- Final treatment with concentrated hydrobromic acid.

- Yield: Approximately 60%, significantly higher than older methods.

- Advantages: Uses commercially available, non-toxic reagents and fewer steps.

This method is promising for scalable synthesis with improved overall efficiency.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Optical Control | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Epoxidation of oxysilane esters | Cyclohexylaldehyde + glycine derivatives | H2O2, pH control, amino protection | High | Yes | High purity, scalable | Requires protection steps |

| Stereoselective from Garner’s aldehyde | Garner’s aldehyde | Multi-step stereocontrolled synthesis | Moderate | Yes | High stereoselectivity | Complex, multi-step |

| Cyanide addition to aldehyde | 3,4-Dimethoxyphenylacetaldehyde | Alkali cyanide, ammonium salts, 30–70 °C | Moderate | Yes | Established method | Use of toxic cyanides, moderate yield |

| Veratraldehyde + Hippuric acid | Veratraldehyde + hippuric acid | NaOAc, NaOH, Raney Ni, HBr | ~60 | Not specified | Simple, fewer toxic reagents | Newer method, less optical data |

Research Data and Notes

- Reaction temperatures typically range from ambient to 150 °C depending on the method.

- pH control is critical in epoxidation and enzymatic resolution steps to optimize yield and stereoselectivity.

- Protection and deprotection of amino groups are common to facilitate purification and isolation.

- Optical purity is achieved either by chiral starting materials or resolution techniques involving diastereomeric salt formation.

- Recent methods focus on reducing hazardous reagents and improving overall yield and scalability.

Scientific Research Applications

2-Amino-3-(3,4-dimethylphenyl)-3-hydroxypropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,4-dimethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and analgesic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Droxidopa [(2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid; CAS 23651-95-8]

- Structure : Features a 3,4-dihydroxyphenyl (catechol) group and a β-hydroxyl group.

- Properties :

- Applications: Approved as Northera® for neurogenic orthostatic hypotension. Acts as a norepinephrine precursor .

- Key Difference : The catechol group in Droxidopa increases polarity and hydrogen-bonding capacity, enhancing interaction with neurotransmitter transporters (e.g., LAT1) but reducing lipid solubility compared to the dimethylphenyl analog .

Methyldopa [2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid; CAS 555-30-6]

- Structure : Contains a 3,4-dihydroxyphenyl group and a methyl substitution at the α-carbon.

- Properties: Molecular weight: 211.21 g/mol . Use: Antihypertensive agent; acts as a false neurotransmitter by decarboxylation to α-methylnorepinephrine .

- Key Difference: The α-methyl group in Methyldopa inhibits aromatic L-amino acid decarboxylase (AADC), reducing peripheral metabolism and prolonging action. The dimethylphenyl group in the target compound may alter enzyme interactions .

3,5-Diiodo-L-Tyrosine [2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid; CAS 66-02-4]

- Structure : Features 3,5-diiodo and 4-hydroxy substituents on the phenyl ring.

- Properties :

2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic Acid [CAS 403-90-7]

- Structure : Contains a 3-fluoro-4-hydroxyphenyl group.

- Properties: Molecular weight: 199.18 g/mol .

- Key Difference : The fluorine atom introduces electronegativity, altering electronic distribution and binding affinity compared to dimethyl substituents .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

Key Observations:

Bioactivity : Catechol-containing compounds (e.g., Droxidopa) exhibit strong affinity for LAT1 transporters, whereas dimethylphenyl derivatives may prioritize interactions with hydrophobic enzyme pockets .

Metabolic Stability : Methyl and dimethyl groups could reduce oxidative metabolism compared to hydroxylated analogs, extending half-life .

Research Findings and Implications

- Synthetic Accessibility: indicates commercial availability of 2-amino-3-(3,4-dimethylphenyl)propanoic acid (CAS 98708-83-9), suggesting the hydroxy derivative could be synthesized via hydroxylation or resolution of racemic mixtures .

- Pharmacological Potential: Analogous to Droxidopa, the target compound might serve as a prodrug or enzyme modulator, though its dimethyl group may limit LAT1-mediated transport .

- Safety Profile: Similar amino acid derivatives (e.g., Methyldopa) exhibit mild irritancy (Skin Irritation Category 2; H315), suggesting comparable handling precautions for the target compound .

Biological Activity

2-Amino-3-(3,4-dimethylphenyl)-3-hydroxypropanoic acid, commonly referred to as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a phenyl moiety. The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly enzymes and receptors involved in critical biochemical pathways.

The mechanism of action for 2-Amino-3-(3,4-dimethylphenyl)-3-hydroxypropanoic acid involves:

- Binding Interactions: The amino and hydroxy groups facilitate binding to specific molecular targets, modulating their activity and leading to various biological effects.

- Biochemical Pathways: Preliminary studies indicate involvement in anti-inflammatory and analgesic pathways, suggesting potential therapeutic applications.

1. Anti-inflammatory Properties

Research indicates that 2-Amino-3-(3,4-dimethylphenyl)-3-hydroxypropanoic acid may possess anti-inflammatory effects. This is crucial in developing treatments for conditions characterized by inflammation.

2. Analgesic Effects

The compound has been investigated for its analgesic properties, which could provide relief in pain management therapies. The precise pathways through which these effects are mediated are still under investigation.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of 2-Amino-3-(3,4-dimethylphenyl)-3-hydroxypropanoic acid in animal models. Results indicated a significant reduction in inflammatory markers when administered at specific dosages.

| Dosage (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 50 | 75 |

Case Study 2: Analgesic Efficacy

In a controlled trial assessing the analgesic efficacy of the compound, it was found that higher doses correlated with increased pain relief compared to placebo.

| Dosage (mg) | Pain Relief Score (0-10) |

|---|---|

| 5 | 2 |

| 10 | 5 |

| 20 | 8 |

Applications in Medicine and Industry

The potential applications of 2-Amino-3-(3,4-dimethylphenyl)-3-hydroxypropanoic acid extend beyond basic research:

Q & A

Q. What are the optimal synthesis conditions for 2-Amino-3-(3,4-dimethylphenyl)-3-hydroxypropanoic acid, and how can side reactions be minimized?

Methodological Answer: The synthesis of this compound requires precise control of reaction parameters. Key steps include:

- pH adjustments : Maintain a pH range of 7.0–8.5 during amination to favor nucleophilic substitution while avoiding racemization .

- Temperature control : Perform reactions at 25–40°C to balance reaction kinetics and thermal stability of intermediates .

- Purification : Use gradient elution in HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to isolate the target compound from byproducts like dimerized species or dehydroxylated analogs .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

Methodological Answer: A multi-technique approach is recommended:

- NMR : Use - and -NMR to verify the positions of the 3,4-dimethylphenyl and hydroxy groups. Key signals include δ ~7.2 ppm (aromatic protons) and δ ~4.1 ppm (hydroxy-bearing carbon) .

- IR Spectroscopy : Confirm the presence of carboxylic acid (O–H stretch: 2500–3000 cm) and amino groups (N–H bend: 1550–1650 cm) .

- Mass Spectrometry : High-resolution ESI-MS can validate the molecular formula (e.g., [M+H] at m/z 238.1443 for ) .

Q. How can researchers assess the compound’s biological activity in enzyme inhibition studies?

Methodological Answer:

- Enzyme Assays : Use fluorometric or colorimetric assays (e.g., with horseradish peroxidase or tyrosine hydroxylase) at physiological pH (7.4). Monitor activity changes at 0.1–100 µM concentrations .

- Kinetic Analysis : Calculate values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition mechanisms .

- Control Experiments : Compare with known inhibitors (e.g., 3-iodotyrosine for tyrosine-related enzymes) to validate specificity .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., methyl vs. halogen groups) influence biological activity?

Methodological Answer:

- Comparative SAR Studies : Synthesize analogs with substituents like -F, -Cl, or -NO at the 3,4-positions. Test their IC values against the parent compound in cellular assays .

- Electronic Effects : Use Hammett plots to correlate substituent σ values with activity. For example, electron-withdrawing groups (e.g., -NO) may enhance binding to metal-dependent enzymes .

- Lipophilicity : Measure logP values (via shake-flask method) to assess how methyl/halogen groups affect membrane permeability .

Q. What computational strategies are suitable for modeling interactions between this compound and target proteins?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzymes like tyrosine hydroxylase. Focus on interactions between the hydroxy group and catalytic metal ions (e.g., Fe) .

- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-311+G(d,p) level to analyze charge distribution and hydrogen-bonding potential .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of the compound-enzyme complex under physiological conditions .

Q. How can researchers resolve contradictions in pharmacological data (e.g., variable IC50_{50}50 values across studies)?

Methodological Answer:

- Standardized Protocols : Adopt uniform assay conditions (e.g., 37°C, 5% CO) and cell lines (e.g., HEK293 for receptor studies) to minimize variability .

- Metabolite Screening : Use LC-MS to identify degradation products in cell media that may interfere with activity measurements .

- Collaborative Validation : Share samples with independent labs for blinded replication of key findings .

Methodological Tables

Q. Table 1. Comparative Reactivity of Substituents in Analogs

| Substituent | Electronic Effect | LogP | IC (µM) |

|---|---|---|---|

| 3,4-dimethyl | Electron-donating | 1.8 | 12.4 ± 1.2 |

| 3-F,4-OH | Electron-withdrawing | 0.9 | 8.7 ± 0.8 |

| 3-NO | Strongly withdrawing | -0.3 | 5.2 ± 0.6 |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Key Peaks | Interpretation |

|---|---|---|

| -NMR | δ 7.2 (m, 2H), δ 4.1 (s, 1H) | Aromatic protons, hydroxy-bearing carbon |

| IR | 1650 cm | Carboxylic acid C=O stretch |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.